NVS-CECR2-1 is a potent and selective inhibitor of the bromodomain-containing protein known as CECR2 (cat eye syndrome chromosome region, candidate 2). This compound has garnered attention due to its high affinity for CECR2, with an inhibition constant (IC50) of approximately 47 nanomolar. CECR2 is implicated in various biological processes, including chromatin remodeling and DNA damage response, and is predominantly expressed in the nervous system. Its dysfunction has been associated with developmental disorders such as cat eye syndrome, which is characterized by a range of congenital anomalies including defects in the eye, heart, and skeletal system .
NVS-CECR2-1 acts as a potent and selective inhibitor of CECR2. Studies have shown that it binds to the CECR2 BRD domain with high affinity (IC50 = 47 nM, KD = 80 nM) and exhibits selectivity over other BRD targets []. This binding disrupts the interaction of CECR2 with chromatin, potentially affecting gene expression and other cellular processes regulated by CECR2 [].
NVS-CECR2-1 demonstrates exceptional potency and selectivity towards CECR2. Studies show it binds to the CECR2 bromodomain (BRD) with high affinity, exhibiting an Inhibitory Concentration 50 (IC50) of 47 nM and a Dissociation Constant (KD) of 80 nM [1]. This specific binding allows researchers to investigate CECR2's role in various cellular processes without interference from other bromodomains.
NVS-CECR2-1 exhibits cytotoxic activity, meaning it has the potential to kill cancer cells. Research has shown it can induce apoptosis, a form of programmed cell death, in various human cancer cell lines [2]. Specifically, studies observed strong cytotoxic activity against SW48 colon cancer cells with a submicromolar IC50 value [2]. This suggests NVS-CECR2-1 may be a valuable tool for understanding and potentially treating different cancers.
NVS-CECR2-1 primarily functions through its interaction with the bromodomain of CECR2, inhibiting its binding to chromatin. This inhibition leads to the displacement of CECR2 from chromatin, thereby affecting gene expression related to various cellular processes. The compound demonstrates a dose-dependent effect on chromatin binding, effectively dissociating CECR2 at concentrations ranging from 5 to 15 micromolar. This mechanism of action is critical for its cytotoxic effects on cancer cells .
NVS-CECR2-1 exhibits significant cytotoxic activity against various human cancer cell lines, particularly SW48 colon cancer cells. The half-maximal inhibitory concentration (IC50) observed is notably low, indicating a strong potential for inducing apoptosis in these cells. The compound's activity is attributed not only to its direct targeting of CECR2 but also through CECR2-independent pathways . Additionally, studies have shown that NVS-CECR2-1 can disrupt the NF-kappa-B signaling pathway, which plays a role in cancer metastasis and immune suppression .
The synthesis of NVS-CECR2-1 involves complex organic chemistry techniques that typically include multi-step reactions tailored to construct the specific molecular structure required for its activity against CECR2. While specific synthetic pathways are not detailed in the available literature, compounds of this nature are often synthesized through methods such as:
NVS-CECR2-1 has potential applications in cancer research and therapy due to its ability to inhibit tumor growth and metastasis by targeting CECR2. Its role in modulating gene expression associated with cancer progression makes it a candidate for further development as a therapeutic agent against various malignancies, particularly those exhibiting high levels of CECR2 expression .
Research indicates that NVS-CECR2-1 interacts specifically with the bromodomain of CECR2 without cross-reacting with other bromodomain-containing proteins. This specificity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Studies utilizing assays such as fluorescence recovery after photobleaching (FRAP) and NanoBRET have demonstrated the compound's ability to displace CECR2 from histone proteins in a dose-dependent manner .
NVS-CECR2-1 stands out among other bromodomain inhibitors due to its high selectivity for CECR2 and its unique mechanism of action. Below are some similar compounds:
Compound | Target | IC50 (nM) | Unique Features |
---|---|---|---|
GNE-886 | CECR2 | 50 | Developed by Genentech; similar mechanism |
PFI-3 | BRG1 | 1000 | Specific for BRG1 ATPase; does not affect CECR2 |
JQ1 | BET proteins | 30 | Inhibits BET family; broader target spectrum |
NVS-CECR2-1's ability to selectively inhibit CECR2 while showing minimal interaction with other bromodomains distinguishes it from these compounds, making it a promising candidate for targeted therapy in cancers where CECR2 plays a significant role .